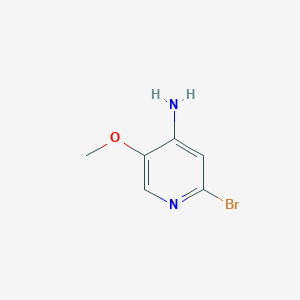

2-Bromo-5-methoxypyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXFLZUNHINXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417644-40-6 | |

| Record name | 2-Bromo-5-methoxypyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-methoxypyridin-4-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxypyridin-4-amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, this compound stands out as a highly valuable and versatile building block. Its unique substitution pattern—featuring a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amino group—provides chemists with a powerful platform for constructing complex molecular architectures.

The bromine atom at the 2-position serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino moieties.[1] The 4-amino group offers a critical hydrogen bond donor and a site for amide bond formation, often crucial for interaction with biological targets like kinase hinge regions.[2] Concurrently, the 5-methoxy group electronically modulates the pyridine ring, influencing reactivity and providing an additional vector for optimizing pharmacokinetic properties.

This guide presents a comprehensive, logical, and field-proven synthetic pathway for the preparation of this compound. The chosen strategy is designed for scalability and reproducibility, emphasizing the rationale behind key experimental choices and providing detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Proposed Multi-Step Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a robust three-step sequence starting from the commercially available 2-Amino-5-methoxypyridine. This pathway is designed to strategically install the required functional groups in a controlled manner, maximizing yield and minimizing side-product formation.

The logical flow of this synthesis is as follows:

-

Diazotization and Bromination: Conversion of the 2-amino group of the starting material into a bromine atom via a Sandmeyer-type reaction. This is a classic and reliable transformation for introducing halides onto an aromatic ring.

-

Regioselective Nitration: Introduction of a nitro group at the 4-position of the 2-bromo-5-methoxypyridine intermediate. The directing effects of the existing methoxy and bromo substituents are leveraged to achieve high regioselectivity.

-

Nitro Group Reduction: Reduction of the 4-nitro group to the target 4-amino group, yielding the final product. This is a standard transformation, often accomplished with high efficiency using metal-based reducing agents.

Figure 1: Proposed three-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

Causality and Experimental Choice: This initial step employs a modified Sandmeyer reaction. The transformation of an amino group into a diazonium salt, followed by displacement with a bromide ion, is a highly reliable method for introducing bromine onto an aromatic ring where direct bromination might be unselective or lead to over-bromination. Using hydrobromic acid as the solvent and source of bromide, with sodium nitrite as the diazotizing agent, is a standard and cost-effective approach.[3] The low reaction temperature (below -5°C) is critical to ensure the stability of the intermediate diazonium salt, preventing premature decomposition.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methoxypyridine (1.0 eq.) in 60% hydrobromic acid (approx. 10 mL per gram of starting material).

-

Cooling: Cool the resulting solution to -10°C using an ice-salt or acetone/dry ice bath.

-

Bromine Addition: While maintaining the temperature below -5°C, slowly add liquid bromine (3.0 eq.) dropwise to the stirred solution.

-

Diazotization: Prepare a solution of sodium nitrite (1.5 eq.) in water (approx. 2 mL per gram of NaNO₂). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -5°C. A yellow suspension will form.[3]

-

Warming and Quenching: After the addition is complete, allow the mixture to stir and warm to room temperature over a period of 30-60 minutes. Then, cool the mixture back down to 0°C.

-

Basification: Slowly and carefully add a pre-cooled solution of sodium hydroxide (e.g., 50% w/v) to neutralize the acid. Monitor the pH and temperature, ensuring the mixture remains cool. Add base until the pH is >10.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane or a hexane/ethyl acetate gradient) to yield 2-Bromo-5-methoxypyridine as a yellow oil.[3]

Data Summary Table:

| Parameter | Value/Reagent | Molar Eq. | Reference |

| Starting Material | 2-Amino-5-methoxypyridine | 1.0 | [3] |

| Reagent 1 | 60% Hydrobromic Acid | Solvent | [3] |

| Reagent 2 | Bromine | 3.0 | [3] |

| Reagent 3 | Sodium Nitrite | 1.5 | [3] |

| Temperature | -10°C to -5°C | N/A | [3] |

| Reported Yield | ~63% | N/A | [3] |

Step 2: Synthesis of 2-Bromo-5-methoxy-4-nitropyridine

Causality and Experimental Choice: This step involves an electrophilic aromatic substitution (nitration). The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the pyridine ring. The methoxy group at the 5-position is a strong activating group and is ortho, para-directing. The bromine atom at the 2-position is a deactivating group but is also ortho, para-directing. The 4-position is ortho to the strongly activating methoxy group, making it the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺). A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed to generate the nitronium ion in situ.

References

Physicochemical properties of 2-Bromo-5-methoxypyridin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methoxypyridin-4-amine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of discovery, particularly within pharmaceutical and agrochemical research. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth technical overview of this compound (CAS No. 1417644-40-6), a highly functionalized pyridine derivative. Its strategic arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine group makes it a valuable intermediate for constructing complex molecular architectures.[1]

This document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of this compound's core properties, analytical characterization, handling protocols, and synthetic potential. The insights herein are grounded in established chemical principles and data from authoritative sources to ensure scientific integrity and practical utility.

Compound Identification and Molecular Structure

Unambiguous identification is the first critical step in any research workflow. This compound is defined by the following key identifiers.

-

Chemical Name: this compound

The compound's structure, featuring a pyridine ring substituted at the 2, 4, and 5 positions, is the source of its chemical reactivity and utility. The bromine atom at the 2-position is susceptible to displacement and is ideally positioned for various cross-coupling reactions. The amino group at the 4-position and the methoxy group at the 5-position act as key modulating elements and pharmacophoric features.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from reaction kinetics to formulation and bioavailability. The available data for this compound are summarized below.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 203.04 g/mol [1][4] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| Boiling Point | 340.4 ± 37.0 °C (at 760 mmHg)[1] | Indicates low volatility and thermal stability, suitable for reactions requiring elevated temperatures. |

| Density | 1.622 ± 0.06 g/cm³[1] | Useful for process calculations, including solvent requirements and reactor volume estimations. |

| Purity | >95% (typical)[3] | High purity is essential for avoiding side reactions and ensuring reproducible experimental outcomes. |

| Physical Form | Solid (predicted based on isomers) | Affects handling, weighing, and dissolution procedures. |

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are non-negotiable in scientific research. While specific spectral data for this exact CAS number is not widely published, a robust analytical profile can be predicted based on its structure and data from closely related analogues. A multi-technique approach is recommended for unambiguous characterization.[5]

Predicted ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. For this compound, the expected NMR signals in a solvent like DMSO-d₆ would be:

-

¹H NMR:

-

A singlet for the C3-H proton.

-

A singlet for the C6-H proton.

-

A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

-

A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Six distinct signals for the six carbon atoms in the molecule.

-

The carbon bearing the bromine (C2) would be shifted downfield.

-

The carbon bearing the methoxy group (C5) would be significantly downfield.

-

A signal for the methyl carbon of the methoxy group around 55-60 ppm.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected M/Z: An electrospray ionization (ESI) mass spectrum would show a protonated molecular ion [M+H]⁺ at approximately 203.0 and 205.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This characteristic isotopic pattern is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

Expected Peaks:

-

N-H stretching for the primary amine group (~3300-3500 cm⁻¹).

-

C-H stretching for aromatic and methyl groups (~2850-3100 cm⁻¹).

-

C=C and C=N stretching in the aromatic pyridine ring (~1500-1600 cm⁻¹).

-

C-O stretching for the methoxy ether (~1050-1250 cm⁻¹).

-

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a systematic workflow should be employed.

Caption: Standard workflow for the analytical validation of a chemical reagent.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A UV detector is suitable due to the aromatic nature of the pyridine ring.

-

Methodology:

-

Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a mixture of acetonitrile and water.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Safety, Handling, and Storage

Potential Hazards (based on isomer data):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[1]

Applications in Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The bromine atom at the 2-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

This scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the introduction of various aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of more complex diamine structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

These reactions allow chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its combination of a reactive bromide, an amino group, and a methoxy group on a pyridine core provides a rich platform for chemical diversification. This guide has consolidated its known physicochemical properties, provided a framework for its analytical characterization, and outlined essential safety and handling procedures. By leveraging this information, researchers can confidently and effectively incorporate this valuable intermediate into their discovery programs.

References

- Apollo Scientific. (n.d.). 2-Bromo-5-methoxypyrazine Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine 98%.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2.

- Autech Industry Co.,Limited. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

- Sigma-Aldrich. (2023, November 6). Safety Data Sheet.

- ChemicalBook. (2023, July 26). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.

- Thermo Fisher Scientific. (2021, April 19). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.

- PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.

- BenchChem. (2025). The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.

- BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1417644-40-6.

- Anichem. (n.d.). This compound In Stock.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6.

- Chem-Impex. (n.d.). 2-Bromo-4-methoxypyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:1417644-40-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound - Anichem [anichemllc.com]

- 4. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 2-Bromo-5-methoxypyridin-4-amine: A Key Building Block in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is a critical determinant of success. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-5-methoxypyridin-4-amine has emerged as a particularly valuable scaffold. Its unique substitution pattern, featuring a reactive bromine atom, a directing methoxy group, and a pharmacophoric amino group, provides a versatile platform for the synthesis of complex molecules targeting a range of biological pathways. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, sourcing, synthetic utility, and applications, with a focus on its role in the development of kinase inhibitors.

Compound Identification and Properties

Correctly identifying a chemical compound is the foundational step for any research and development endeavor. The Chemical Abstracts Service (CAS) number is a unique identifier that ensures clarity and avoids ambiguity.

The definitive CAS number for this compound is 1417644-40-6 [1][2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1417644-40-6 | [1][2][3] |

| Molecular Formula | C₆H₇BrN₂O | [1][2][3] |

| Molecular Weight | 203.04 g/mol | [1][2][3] |

| Purity (Typical) | >95% | [1] |

| Boiling Point | 340.4±37.0 °C at 760 mmHg | [3] |

| Density | 1.622±0.06 g/cm³ | [3] |

| Storage Conditions | 2-8℃, under inert gas | [3] |

Sourcing and Procurement of this compound

The accessibility and quality of starting materials are paramount for the successful execution of research projects. A reliable supply chain ensures consistency and adherence to project timelines. Several chemical suppliers offer this compound, and a selection of these is presented below. It is recommended to request a certificate of analysis (CoA) from any supplier to verify purity and identity.

Table 2: Representative Suppliers of this compound

| Supplier | Product Number | Purity | Notes |

| Anichem | XZ0276 | >95% | Offers various package sizes from 0.5g to 5g.[1] |

| Sunway Pharm Ltd | CB70382 | Not specified | Lists the compound as part of their product portfolio.[2] |

| MySkinRecipes | #43319 | 95% | Provides pricing for various quantities and lead time information.[3] |

Synthetic Utility and Reaction Chemistry

The synthetic versatility of this compound is primarily attributed to the presence of the bromine atom at the 2-position of the pyridine ring. This functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.[4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the 2-position of the pyridine ring. This is particularly useful for modulating the physicochemical properties of a molecule, such as solubility and hydrogen bonding capacity, which are critical for drug efficacy.

Application in Drug Discovery: Kinase Inhibitor Development

The aminopyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors, as it often interacts with the hinge region of the kinase ATP-binding site.[6] Derivatives of substituted bromopyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases implicated in diseases such as cancer and inflammatory disorders.[5][6]

The this compound core can be elaborated through reactions like the Suzuki-Miyaura coupling to generate libraries of compounds for screening against various kinase targets.

Caption: Simplified kinase signaling pathway and a potential point of inhibition.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for similar substrates.[4]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

Procedure:

-

To a Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[5]

Materials:

-

Synthesized inhibitor compound

-

Recombinant target kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in the kinase assay buffer.

-

In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader. The signal will be inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for its effective use in robust synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. The aminopyridine core makes it an attractive starting point for the development of kinase inhibitors and other therapeutic agents. The protocols and information provided in this guide offer a solid foundation for researchers to leverage the potential of this compound in their drug discovery endeavors.

References

-

Anichem. This compound In Stock. [Link]

-

Sunway Pharm Ltd. This compound - CAS:1417644-40-6. [Link]

-

IndiaMART. 2 Bromo 5 Methylpyridin 4 Amine. [Link]

-

Autech Industry Co.,Limited. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

Molecular structure and weight of 2-Bromo-5-methoxypyridin-4-amine

An In-Depth Technical Guide to 2-Bromo-5-methoxypyridin-4-amine: Structure, Properties, and Analytical Protocols

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant applications in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, offers detailed protocols for its synthesis and characterization, and outlines essential safety and handling procedures.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with a bromine atom at the 2-position, an amine group at the 4-position, and a methoxy group at the 5-position. This specific arrangement of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1][2]

The molecular formula of the compound is C₆H₇BrN₂O.[1][3] Its structure is confirmed by its systematic IUPAC name and can be represented by various chemical identifiers.

Structural Representation

The connectivity of atoms in this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1417644-40-6 | [1][3] |

| Molecular Formula | C₆H₇BrN₂O | [1][3] |

| Molecular Weight | 203.04 g/mol | [1][3] |

| Monoisotopic Mass | 201.97418 Da | [4][5] |

| Boiling Point | 340.4 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.622 ± 0.06 g/cm³ | [1] |

| SMILES | COC1=CN=C(C=C1N)Br | [4] |

| InChI | InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | [4] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is not widely documented in standard literature. However, a robust synthetic route can be devised based on established pyridine chemistry, particularly the bromination of activated pyridine rings. The following protocol is a proposed method, explaining the rationale behind each step to ensure reproducibility and understanding.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

This protocol adapts a known procedure for the selective bromination of an activated aminopyridine derivative.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-methoxypyridin-4-amine (1 equivalent) in a suitable solvent like glacial acetic acid or N,N-Dimethylformamide (DMF). The choice of solvent is critical; acetic acid can protonate the pyridine nitrogen, modulating its reactivity, while DMF is an effective polar aprotic solvent.[6] Cool the solution to 0-5°C using an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled starting material solution over 30-60 minutes.

-

Causality: NBS is chosen as the brominating agent for its ability to provide a low, steady concentration of electrophilic bromine (Br+), which allows for controlled, selective bromination and minimizes the formation of poly-brominated byproducts.[6] Maintaining a low temperature is crucial to control the exothermic reaction and enhance selectivity.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 8-12 hours.[6]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. This provides a reliable endpoint, preventing over-reaction and ensuring optimal yield.

-

Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. This will quench the reaction and precipitate the crude product. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Purification: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove any residual salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The aromatic region should display two singlets (or narrow doublets depending on long-range coupling), consistent with the substitution pattern on the pyridine ring. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the amine protons will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atom bonded to the bromine atom appearing at a characteristic upfield shift compared to the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected M/z: For this compound (C₆H₇BrN₂O), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at approximately 202.98146 m/z.[4][5]

-

Isotopic Pattern: A key validation feature will be the characteristic isotopic pattern of bromine. The mass spectrum will exhibit two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

-

N-H Stretch: Look for characteristic N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band for the methoxy group should be observable around 1250 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

This compound serves as a crucial building block in medicinal and agricultural chemistry.[1]

-

Pharmaceutical Synthesis: Its structure is valuable for creating active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. The amine and bromo functionalities allow for diverse chemical modifications, enabling the exploration of structure-activity relationships.[1][2]

-

Agrochemical Development: The compound is also utilized in the synthesis of novel pesticides and herbicides.[1] The pyridine core is a common scaffold in many successful agrochemicals.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

-

Hazard Identification: While specific data for this exact molecule is limited, related bromo- and amino-pyridines are known to cause skin, eye, and respiratory irritation.[7][8] Assume the compound is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood.[7][11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[9][12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended for similar reagents.[1] Recommended storage temperature is between 2-8°C.[1]

References

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1417644-40-6.

- MySkinRecipes. (n.d.). This compound.

- IndiaMART. (n.d.). 2 Bromo 5 Methylpyridin 4 Amine.

- Apollo Scientific. (2023, June 9). 2-Bromo-5-methoxypyrazine Safety Data Sheet.

- ChemicalBook. (2025, July 26). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.

- Thermo Fisher Scientific. (2004, April 19). SAFETY DATA SHEET.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.

- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.

- Afl. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6.

- PubChemLite. (n.d.). This compound (C6H7BrN2O).

- PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine CAS 105170-27-2.

- ECHEMI. (n.d.). 5-broMo-4-Methoxypyridin-2-aMine Formula.

- PubChemLite. (n.d.). 5-bromo-2-methoxypyridin-4-amine (C6H7BrN2O).

- PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695.

- Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Anichem. (n.d.). This compound In Stock.

- BLD Pharm. (n.d.). 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound - CAS:1417644-40-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 5-bromo-2-methoxypyridin-4-amine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. cms9files.revize.com [cms9files.revize.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

2-Bromo-5-methoxypyridin-4-amine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Topic: 2-Bromo-5-methoxypyridin-4-amine

Audience: Researchers, scientists, and drug development professionals

Introduction

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks. This compound has emerged as a particularly valuable heterocyclic intermediate. Characterized by a pyridine core functionalized with a reactive bromine atom, a methoxy group, and an amino group, this compound offers multiple strategic vectors for chemical modification. This unique arrangement of functional groups makes it an important scaffold for constructing complex molecules, especially in the development of active pharmaceutical ingredients (APIs) targeting a range of diseases, including neurological disorders. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the specific substitution pattern of this compound allows for nuanced modulation of physicochemical and pharmacological properties.

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthetic pathways, core reactivity, and applications, with a focus on leveraging its potential in drug development programs.

Physicochemical Properties

The fundamental properties of this compound are critical for its use in synthetic chemistry. A comprehensive understanding of these characteristics is essential for reaction design, purification, and formulation. High purity is crucial to ensure predictable reactivity and avoid the formation of unwanted side products in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 1417644-40-6 | |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | |

| Appearance | Solid / Powder | |

| Boiling Point | 340.4±37.0 °C (at 760 mmHg) | |

| Density | 1.622±0.06 g/cm³ | |

| Storage | 2-8℃, under inert gas | |

| SMILES | COC1=CN=C(C=C1N)Br | |

| InChI Key | ZMXFLZUNHINXLA-UHFFFAOYSA-N |

Synthesis and Reactivity

While a specific, detailed public-domain synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established pyridine chemistry principles. The presence of both an amino group and a bromine atom provides two primary points for chemical diversification. The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.

General Synthetic Workflow

A logical synthetic approach would involve the strategic introduction of the required functional groups onto a pyridine ring. The following diagram outlines a conceptual workflow for the synthesis and subsequent functionalization of the title compound.

Caption: Conceptual workflow for the synthesis and derivatization of this compound.

Key Applications in Palladium-Catalyzed Cross-Coupling

The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is the primary site for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is a cornerstone in medicinal chemistry for synthesizing biaryl and heteroaryl scaffolds, which are prevalent in many drug molecules. For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, enabling extensive structure-activity relationship (SAR) studies.

The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous bromopyridine substrates.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is commonly used.

-

Reaction Execution: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 18 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methoxypyridin-4-amine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals. It allows for the coupling of this compound with a vast range of primary or secondary amines, providing direct access to N-substituted derivatives.

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on well-established methods for the amination of heteroaryl halides.

-

Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., dppp, BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene or another suitable solvent, followed by this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).

-

Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS or TLC. Reaction times typically range from 12 to 24 hours.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield the N-substituted aminopyridine.

Applications in Drug Discovery: Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site. Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for various kinases implicated in diseases like cancer and inflammatory conditions. For example, compounds derived from similar scaffolds have shown promise as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. The dysregulation of the p38 pathway is linked to diseases such as rheumatoid arthritis and COPD.

An In-depth Technical Guide on the Key Reactive Sites of 2-Bromo-5-methoxypyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 2-Bromo-5-methoxypyridin-4-amine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The unique arrangement of the bromo, methoxy, and amino functional groups on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document will delve into the electronic and steric influences of each substituent, elucidating the primary sites for nucleophilic and electrophilic attack, as well as metal-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and visual aids are provided to offer a practical and in-depth understanding of the synthetic utility of this compound.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural framework, featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and an amino group at the 4-position, offers multiple handles for synthetic transformations. The interplay of the electronic effects of these substituents governs the reactivity of the pyridine ring, making a thorough understanding of its chemical behavior paramount for its effective utilization in multi-step syntheses.

The pyridine ring itself is an electron-deficient aromatic system, a characteristic that is further modulated by the attached functional groups. The amino and methoxy groups are electron-donating, increasing the electron density of the ring, while the bromine atom is an electron-withdrawing group. This intricate electronic balance dictates the regioselectivity of various chemical reactions.

Analysis of Reactive Sites

The reactivity of this compound can be dissected by considering the individual contributions of its constituent parts: the pyridine ring nitrogen, the bromine atom, the amino group, and the methoxy group, as well as the carbon atoms of the pyridine ring itself.

The Pyridine Ring: A Tale of Competing Influences

The pyridine nitrogen is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[2][3] However, the presence of the strongly electron-donating amino group at the 4-position and the moderately electron-donating methoxy group at the 5-position counteracts this deactivation to some extent.

-

Electrophilic Aromatic Substitution (EAS): EAS reactions on the pyridine ring of this molecule are challenging. The pyridine nitrogen deactivates the ring, and under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic amino group and the pyridine nitrogen will be protonated, further deactivating the ring.[4] If EAS were to occur, the directing effects of the substituents would come into play. The powerful ortho, para-directing amino group at C4 would strongly favor substitution at C3 and C5. The methoxy group at C5 is also an ortho, para-director, reinforcing the activation at C4 (already substituted) and directing to C6. The bromo group at C2 is a deactivating ortho, para-director. Considering these competing effects, any potential electrophilic attack would most likely occur at the C3 or C6 positions, though forcing conditions would be necessary.

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C2, C4, C6). The presence of a good leaving group, such as the bromine atom at the C2 position, makes this a highly favorable reaction pathway.[5][6]

The C2-Bromine: The Gateway for Cross-Coupling

The bromine atom at the 2-position is arguably the most versatile reactive site on the molecule. Its position ortho to the ring nitrogen and its nature as an excellent leaving group make it highly susceptible to displacement via two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application of the C2-bromo substituent. It readily participates in a variety of powerful C-C and C-N bond-forming reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 2-position.[7][8][9][10] This is a cornerstone reaction in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[9]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 2-bromopyridine with primary or secondary amines, providing access to a diverse array of 2-aminopyridine derivatives.[11][12][13][14][15]

-

Other Cross-Coupling Reactions: The C2-bromo group can also participate in other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, further expanding its synthetic utility.

-

-

Nucleophilic Aromatic Substitution (SNA_r_): Strong nucleophiles can directly displace the bromide ion. This can be achieved with various nucleophiles such as alkoxides, thiolates, and amines under thermal or microwave-assisted conditions.[6][16][17]

The C4-Amino Group: A Modulator and a Nucleophile

The primary amino group at the 4-position plays a dual role:

-

Directing Group and Ring Activator: As a potent electron-donating group, it activates the pyridine ring towards electrophilic attack (though still challenging, as discussed) and is a strong ortho, para-director.

-

Nucleophilic Center: The lone pair of electrons on the nitrogen atom makes the amino group itself a nucleophilic site. It can undergo reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used as a protecting group strategy or to introduce further functionality.

-

Alkylation: Reaction with alkyl halides, although this can be difficult to control and may lead to over-alkylation.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. However, the stability of pyridyl diazonium salts can be an issue.

-

The C5-Methoxy Group: A Subtle Influencer

The methoxy group at the 5-position is an electron-donating group that influences the overall electron density of the ring. Its primary role is electronic, though it can also be a site for ether cleavage under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 5-hydroxypyridine derivative.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is best illustrated through its application in key chemical transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is widely used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.[7][8][9][10]

Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the 2-bromopyridine with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[7][10] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[7]

Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling [9]

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (in a 4:1 to 5:1 ratio).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Methoxy-2-phenylpyridin-4-amine | 85 |

| 2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-5-methoxypyridin-4-amine | 92 |

| 3 | Thiophene-2-boronic acid | 5-Methoxy-2-(thiophen-2-yl)pyridin-4-amine | 78 |

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[11][12][13][14][15]

Reaction Principle: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base and a phosphine ligand.[13][14]

Experimental Protocol: Generalized Buchwald-Hartwig Amination [13][18]

-

Catalyst Preparation: In a Schlenk flask, combine a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, XPhos) under an inert atmosphere.

-

Reaction Setup: In a separate flask, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the pre-formed catalyst solution.

-

Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its reactivity is dominated by the C2-bromo position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. The amino and methoxy groups play crucial roles in modulating the electronic properties of the pyridine ring and can also participate in synthetic transformations. A thorough understanding of the interplay between these functional groups, as detailed in this guide, is essential for leveraging the full synthetic potential of this valuable compound in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. tandfonline.com [tandfonline.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. benchchem.com [benchchem.com]

The Strategic Utility of 2-Bromo-5-methoxypyridin-4-amine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. 2-Bromo-5-methoxypyridin-4-amine has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive handles that enable the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, alongside a discussion of the mechanistic nuances imparted by its distinct substitution pattern. This document is intended to serve as a comprehensive resource for chemists engaged in the synthesis of novel pharmaceuticals and other advanced materials.

Introduction: A Building Block of Strategic Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. This compound is a prime example of a well-designed building block, possessing three key features that make it particularly attractive for synthetic chemists:

-

A Reactive Bromine Handle: The bromine atom at the 2-position serves as a versatile linchpin for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.

-

An Electron-Donating Methoxy Group: The methoxy group at the 5-position influences the electron density of the pyridine ring, modulating its reactivity and providing a potential site for metabolic transformations in a drug discovery context.

-

A Nucleophilic Amino Group: The amino group at the 4-position can act as a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets. It also offers a site for further derivatization to build out molecular complexity.

This combination of functional groups provides a robust platform for the rapid generation of diverse chemical libraries, making this compound a cornerstone intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1417644-40-6 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | Off-white to light yellow powder |

| Boiling Point | 340.4 ± 37.0 °C at 760 mmHg |

| Density | 1.622 ± 0.06 g/cm³ |

Note: Physical properties can vary slightly depending on the supplier and purity.

Synthesis of the Building Block

While this compound is commercially available from several suppliers, an understanding of its synthesis is valuable for process development and troubleshooting. A common synthetic route involves the bromination of a suitable aminopyridine precursor. For instance, a plausible approach is the selective bromination of 5-methoxypyridin-4-amine using a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent. The reaction conditions must be carefully controlled to favor monobromination at the desired position.

A related synthesis for 2-amino-5-bromo-4-methylpyridine involves dissolving the starting aminopyridine in DMF, followed by the dropwise addition of an NBS solution under an ice bath, with the reaction proceeding at 20°C.[2] A similar strategy could be adapted for the synthesis of the title compound.

Core Applications in Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the efficient and selective construction of complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, a key step in the synthesis of many kinase inhibitors.[4]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-rich nature of the this compound substrate, due to the electron-donating effects of the amino and methoxy groups, facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. The choice of base is crucial for activating the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium(II) complex.[3]

Experimental Protocol:

The following protocol is a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for structurally similar compounds.[4]

-

Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridin-4-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent catalyst decomposition. The presence of the free amino group on the pyridine ring can potentially coordinate to the palladium center, so careful selection of ligands and reaction conditions is necessary to ensure high yields.

Experimental Protocol:

The following is a general protocol for the Buchwald-Hartwig amination of this compound, based on established methods for similar substrates.[9]

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired N-substituted product.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The derivatives of this compound are valuable intermediates in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The ability to easily introduce diverse substituents at the 2-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Conclusion

This compound has proven to be a building block of significant strategic value in organic synthesis. Its unique constellation of functional groups provides a robust and versatile platform for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The reliable and high-yielding protocols for Suzuki-Miyaura and Buchwald-Hartwig aminations enable the rapid generation of diverse libraries of compounds for screening in drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the importance of well-designed, multifunctional building blocks like this compound will undoubtedly continue to increase.

References

-

This compound. MySkinRecipes. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Chemical shifts. Available at: [Link]

-

Supplementary Information. Beilstein Journals. Available at: [Link]

-

Buchwald-Hartwig Coupling. YouTube. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

-

Sourcing 2-Bromo-5-methylpyridin-4-amine: A Guide for Chemical Buyers. Available at: [Link]

-

This compound. VEGPHARM. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

The Strategic Application of 2-Bromo-5-methoxypyridin-4-amine in Modern Medicinal Chemistry

Abstract

The substituted aminopyridine scaffold is a cornerstone in contemporary drug discovery, prized for its versatile chemical reactivity and its proven ability to interact with a multitude of biological targets. Within this privileged class of heterocycles, 2-Bromo-5-methoxypyridin-4-amine emerges as a highly valuable, yet underexplored, building block. Its unique trifecta of functional groups—a reactive bromine atom, a hydrogen-bond-donating amino group, and a metabolically-influential methoxy group—offers a compelling platform for the synthesis of next-generation therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a primary focus on the rational design of kinase inhibitors. We will explore its synthesis, key chemical transformations, and the structure-activity relationships (SAR) that underpin its utility, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Aminopyridine Motif as a Privileged Scaffold

The pyridine ring is a fundamental structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its nitrogen atom imparts unique electronic properties, enhances aqueous solubility, and provides a key point of interaction for biological targets. The introduction of an amino group further enriches this scaffold, creating a bidentate pharmacophore capable of forming critical hydrogen bonds, particularly with the hinge region of protein kinases.[2][3]

This compound distinguishes itself through a strategic substitution pattern:

-

The 2-bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino moieties, enabling extensive exploration of the surrounding chemical space to optimize target engagement and pharmacokinetic properties.[4]

-

The 4-amino group is a crucial hydrogen bond donor, perfectly positioned to interact with the backbone of the kinase hinge region, a common and effective strategy for achieving high binding affinity.[2][3]

-

The 5-methoxy group can influence the molecule's physicochemical properties, including lipophilicity and metabolic stability. It can also serve as a hydrogen bond acceptor and its steric bulk can help to orient the molecule within a binding pocket, contributing to selectivity.

This unique combination of features makes this compound a powerful starting point for the development of potent and selective inhibitors of various enzyme families, most notably protein kinases.

Synthetic Strategies for this compound and its Derivatives

Proposed Synthesis of the Core Scaffold

A potential synthetic route to this compound could commence from a suitably substituted pyridine N-oxide, leveraging regioselective functionalization. A key transformation would be the introduction of the bromine atom at the 2-position, followed by amination at the 4-position.

Key Synthetic Transformations: Unleashing the Potential of the Scaffold

The true value of this compound lies in its capacity to serve as a versatile intermediate for a range of chemical reactions, particularly palladium-catalyzed cross-couplings.

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between the bromopyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the molecular complexity required for potent kinase inhibition.[5]

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the 2-position of the this compound scaffold.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, base, and palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

-